5,6-Dihydrochrysene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2091-92-1 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
5,6-dihydrochrysene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-9,11H,10,12H2 |
InChI Key |
QAOVZIXGCXUFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C4=CC=CC=C41 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dihydrochrysene and Its Analogues
Direct Synthesis Approaches to the Dihydrochrysene Core
The most direct route to the 5,6-dihydrochrysene framework is through the partial reduction of chrysene (B1668918). This is typically accomplished by catalytic hydrogenation, where the choice of catalyst and reaction conditions plays a critical role in determining the extent and location of hydrogen addition.
Catalytic hydrogenation stands as a primary method for the saturation of aromatic rings. In the context of chrysene, the goal is often the selective reduction of specific double bonds while leaving the rest of the aromatic system intact.
Palladium-based catalysts are widely employed for the hydrogenation of PAHs. researchgate.netnih.gov Commercial palladium supported on gamma-alumina (Pd/γ-Al2O3) or on carbon (Pd/C) has been investigated for the reduction of chrysene.
Under relatively mild conditions, such as approximately 90°C and 0.42 MPa of hydrogen pressure, chrysene can be hydrogenated over a Pd/γ-Al2O3 catalyst. researchgate.netnih.gov However, these conditions can often lead to complete hydrogenation, yielding fully saturated perhydro analogues like octadecahydrochrysene, particularly at elevated temperatures between 90-150°C. nih.gov The solvent can also play a crucial role; for instance, using pyridine (B92270) as the solvent during Pd/C catalyzed hydrogenation has been shown to influence the stereochemical outcome of the reaction, leading to cis A,B-ring fused products. nih.gov
| Catalyst | Support | Conditions | Product(s) | Source(s) |
| Palladium | γ-Alumina | ~90°C, 0.42 MPa H₂ | Saturated polycyclic hydrocarbons | researchgate.net, nih.gov |
| Palladium | γ-Alumina | 90-150°C, 20.68 MPa | Octadecahydrochrysenes | nih.gov |
| Palladium | Carbon | Pyridine solvent | cis A,B-ring fused chrysenes | nih.gov |
Beyond palladium, other catalytic systems have been explored for chrysene hydrogenation. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adam's catalyst), have been used to produce 1,2,3,4,5,6-hexahydrochrysene (B1625777). datapdf.com In some cases, a mixture of catalysts, such as PtO₂ and Pd/C, is employed to achieve this transformation, which can then serve as a precursor for synthesizing substituted chrysenes. researchgate.net Research has also indicated that the hydrogenation of chrysene over a platinum catalyst can yield this compound directly. researchgate.net
More recent advancements include the use of ruthenium nanoparticles stabilized by triphenylphosphine (B44618) (PPh₃). These catalysts have proven efficient for the selective partial hydrogenation of various PAHs, including chrysene, under mild reaction conditions. rsc.orgrsc.org Rhodium-catalyzed mechanochemical transfer hydrogenation has also emerged as a novel method that avoids the need for high-pressure hydrogen gas. rsc.org
| Catalyst System | Description | Product(s) from Chrysene | Source(s) |
| Platinum(IV) Oxide (PtO₂) | Adam's catalyst | 1,2,3,4,5,6-Hexahydrochrysene | datapdf.com |
| Platinum Catalyst | Not specified | This compound | researchgate.net |
| PtO₂ and Pd/C | Mixed catalyst system | 1,2,3,4,5,6-Hexahydrochrysene | researchgate.net |
| Ruthenium Nanoparticles | Stabilized by PPh₃ | Partially hydrogenated products | rsc.org, rsc.org |
| Rhodium Catalyst | Mechanochemical transfer hydrogenation | Hydrogenated products | rsc.org |
The concepts of regioselectivity (which bond is reduced) and stereoselectivity (the spatial orientation of the added atoms) are central to the synthesis of specific hydrochrysene isomers. The chrysene molecule has several distinct double bonds, including the 5,6-bond, which is often referred to as a "K-region" and is known to be reactive.
The choice of synthetic method dictates the stereochemical outcome. For example, catalytic hydrogenation typically involves the syn-addition of two hydrogen atoms across a double bond from the catalyst surface, leading to cis-configured products. nih.gov Specifically, the hydrogenation of a Δ⁴-double bond in a steroid-like precursor using a Pd/C catalyst in pyridine results in a cis-fused A,B-ring system in the final chrysene analogue. nih.gov This stereochemical control is a hallmark of heterogeneous catalysis. In contrast, different methods can provide complementary stereochemistry.
To access different stereoisomers, alternative reduction methods are employed. Dissolving metal reductions provide a powerful alternative to catalytic hydrogenation. A notable example is the Birch reduction, which uses an alkali metal (like lithium or sodium) dissolved in liquid ammonia (B1221849) with a proton source.
This method has been used to establish trans stereochemistry in the A,B-ring fusion of chrysene analogues. nih.gov The reduction of a Δ⁴-double bond in a steroid precursor with lithium in liquid ammonia ultimately yields trans-fused A,B-ring chrysene structures. nih.gov This pathway, which proceeds through a different mechanism than catalytic hydrogenation, is crucial for synthesizing isomers that are not accessible via catalysis, thereby expanding the range of available hydrochrysene derivatives.
Catalytic Hydrogenation Strategies for Chrysene Precursors
Exploration of Other Catalytic Systems
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties. These derivatives can be prepared either by starting with an already substituted chrysene and performing a reduction, or by functionalizing a hydrochrysene precursor.
For example, 2,8-dimethoxy-5,6-dihydrochrysene has been synthesized and isolated from a mixture that also contained 2,8-dimethoxy-4b-methyl-4b,5,6,12-tetrahydrochrysene. researchgate.netpublish.csiro.au Further functionalization has also been demonstrated, such as the synthesis of 1-bromo-2,8-dimethoxy-5,6-dihydrochrysene. publish.csiro.au Another approach involves preparing a more saturated precursor, such as 1,2,3,4,5,6-hexahydrochrysene, which can then be used as a starting material for introducing substituents. This strategy was employed in the synthesis of 1-ethylchrysene, where the hexahydrochrysene was first oxidized to a ketone before undergoing a Grignard reaction and subsequent dehydration and dehydrogenation steps. researchgate.net
| Compound Name | Synthetic Note | Source(s) |
| 2,8-Dimethoxy-5,6-dihydrochrysene | Prepared and isolated from a reaction mixture. | researchgate.net, publish.csiro.au |
| 1-Bromo-2,8-dimethoxy-5,6-dihydrochrysene | Synthesized as a substituted derivative. | publish.csiro.au |
| 1-Ethylchrysene | Synthesized via a 1,2,3,4,5,6-hexahydrochrysene precursor. | researchgate.net |
Preparation of Alkoxy- and Halo-Substituted this compound Analogues
The initial construction of the this compound core often incorporates directing groups, such as alkoxy substituents, which facilitate subsequent functionalization. These groups can be introduced on the starting materials prior to the key cyclization step. Halogenation of the formed scaffold represents a primary method for installing handles for further synthetic diversification, such as cross-coupling reactions.
A prominent strategy for synthesizing the 2,8-dimethoxy-5,6-dihydrochrysene core involves an intramolecular McMurry coupling reaction. This powerful method facilitates the formation of the central alkene bond (at the C5-C6 position) and the concurrent closure of the final ring of the tetracyclic system.
The synthesis typically begins with a precursor such as 4-methoxy-2-(4-methoxyphenethyl)benzophenone. This ketone is subjected to low-valent titanium, often generated in situ from titanium(III) chloride (TiCl₃) and a potent reducing agent like lithium aluminum hydride (LiAlH₄). The reaction reductively couples the two carbonyl groups of the benzophenone (B1666685) moiety and the implicit ketone on the phenethyl side chain after cyclization, yielding the target alkene within the newly formed dihydrochrysene framework. This intramolecular cyclization is an efficient route to the desired symmetrically substituted product.
| Starting Material | Key Reagents | Reaction Type | Product |
|---|---|---|---|
| 4-methoxy-2-(4-methoxyphenethyl)benzophenone | 1. TiCl₃ 2. LiAlH₄ | Intramolecular Reductive Coupling (McMurry Reaction) | 2,8-Dimethoxy-5,6-dihydrochrysene |
Once the alkoxy-substituted dihydrochrysene scaffold is assembled, it can be readily halogenated via electrophilic aromatic substitution. The electron-donating methoxy (B1213986) groups at the C2 and C8 positions are strongly activating and ortho-, para-directing. Consequently, they direct incoming electrophiles to the adjacent ortho positions, which are C1 and C7.
The reaction of 2,8-dimethoxy-5,6-dihydrochrysene with a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a polar aprotic solvent like N,N-Dimethylformamide (DMF), leads to selective dibromination. Stoichiometric control is crucial, and the use of approximately two equivalents of NBS results in the formation of 1,7-Dibromo-2,8-dimethoxy-5,6-dihydrochrysene as the major product. The steric environment and electronic activation pattern favor substitution at these specific positions over others.
| Substrate | Reagent(s) | Reaction Type | Major Product | Position of Substitution |
|---|---|---|---|---|
| 2,8-Dimethoxy-5,6-dihydrochrysene | N-Bromosuccinimide (NBS), DMF | Electrophilic Aromatic Substitution | 1,7-Dibromo-2,8-dimethoxy-5,6-dihydrochrysene | C1 and C7 |
Synthetic Routes to 2,8-Dimethoxy-5,6-dihydrochrysene
Functional Group Interconversion on the Dihydrochrysene Scaffold
Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the transformation of an existing functional group into another. On the dihydrochrysene scaffold, FGI enables the conversion of stable, directing groups like ethers into more reactive or synthetically useful groups like phenols. It also allows for modification of the core hydrocarbon structure itself, such as through operations on the C5-C6 double bond.
The cleavage of aryl methyl ethers to their corresponding phenols is a common and vital transformation. For dihydrochrysene analogues, this reaction unmasks hydroxyl groups, which can serve as hydrogen bond donors or be used for further derivatization. Boron tribromide (BBr₃) is a highly effective reagent for this purpose due to its strong Lewis acidity.
The reaction involves treating a methoxy-substituted substrate, such as 2,8-dimethoxy-5,6-dihydrochrysene, with BBr₃ in an inert solvent like dichloromethane (B109758) (DCM). The reaction is typically performed at low temperatures (e.g., -78 °C) and allowed to warm to room temperature to ensure controlled cleavage without side reactions. The Lewis acidic boron coordinates to the ether oxygen, facilitating a nucleophilic attack by a bromide ion on the methyl group. A subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the final dihydroxy product, this compound-2,8-diol.
| Substrate | Reagent(s) | Solvent | Product |
|---|---|---|---|
| 2,8-Dimethoxy-5,6-dihydrochrysene | Boron tribromide (BBr₃) | Dichloromethane (DCM) | This compound-2,8-diol |
The C5-C6 double bond of the this compound core is a key site for functionalization. A hydroboration-oxidation sequence allows for the stereospecific and regioselective addition of water across this alkene, producing an alcohol. This two-step process provides an anti-Markovnikov addition product, where the hydroxyl group is placed at the less substituted carbon of the original double bond.
In the first step, the dihydrochrysene substrate is treated with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). The borane adds across the double bond to form a trialkylborane intermediate. In the second step, this intermediate is oxidized in situ with basic hydrogen peroxide (H₂O₂, NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond, yielding a hexahydrochrysenol, such as 5,6,6a,7,8,12b-Hexahydrochrysen-6-ol.
| Substrate | Step 1 Reagents (Hydroboration) | Step 2 Reagents (Oxidation) | Product Class |
|---|---|---|---|
| This compound | BH₃·THF | H₂O₂, NaOH(aq) | Hexahydrochrysenol (e.g., 5,6,6a,7,8,12b-Hexahydrochrysen-6-ol) |
Dehydration of alcohols is a classic method for generating alkenes. In the context of the chrysene framework, this reaction can be used to form new double bonds within the saturated rings of a hexahydrochrysene precursor, which may be generated from the hydroboration-oxidation sequence described previously.
This transformation is typically acid-catalyzed. Treating a hexahydrochrysenol precursor with a strong acid catalyst like p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄) and heat promotes the elimination of a water molecule. The reaction proceeds by protonation of the hydroxyl group, forming a good leaving group (H₂O), which then departs to generate a carbocation. Subsequent deprotonation of an adjacent carbon by a weak base (e.g., the solvent) forms a new C=C bond. Depending on the substrate and reaction conditions, this can lead to the formation of various tetrahydrochrysene isomers, such as 7,8,12b,12c-Tetrahydrochrysene, by creating a double bond within the formerly saturated ring system.
| Precursor | Reagent(s) | Reaction Type | Product Class |
|---|---|---|---|
| 5,6,6a,7,8,12b-Hexahydrochrysen-6-ol | p-Toluenesulfonic acid (TsOH), Heat | Acid-Catalyzed Dehydration (Elimination) | Tetrahydrochrysene Isomer (e.g., 7,8,12b,12c-Tetrahydrochrysene) |
Hydroboration-Oxidation Sequences on Dihydrochrysene Systems
Advanced Synthetic Techniques in Dihydrochrysene Chemistry
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) such as this compound and its analogues has been significantly enhanced by the integration of modern computational and synthetic methodologies. These advanced techniques allow for greater control over reaction pathways, leading to improved yields, and higher selectivity, and enabling the creation of specific isomers that are crucial for various research applications.
Application of Chemoinformatics for Method Advancement
Chemoinformatics, a discipline that utilizes computer and informational sciences to address chemical problems, offers powerful tools for advancing the synthesis of complex molecules like this compound. researchgate.net By modeling molecular structures and predicting their properties and reactivity, chemoinformatics can streamline the development of synthetic routes, reducing the need for extensive empirical experimentation.
Quantitative Structure-Property Relationship (QSPR) and Reaction Prediction: In the context of PAHs, chemoinformatic approaches such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) are employed to predict physicochemical properties like boiling points, partition coefficients, and chromatographic retention indices based on molecular descriptors. researchgate.net For the synthesis of this compound, these tools can be adapted to:
Predict Reaction Outcomes: By analyzing databases of known reactions and applying machine learning algorithms, software can predict the most likely products, yields, and side reactions for a proposed synthetic step. researchgate.net This is particularly valuable for complex cyclization or functionalization reactions involved in constructing the chrysene core.
Optimize Reaction Conditions: Chemoinformatic models can help identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) by simulating how these variables affect reaction kinetics and thermodynamics.
Design Novel Synthetic Pathways: Computer-assisted synthesis design programs can propose novel and efficient routes to this compound and its analogues by retrosynthetically breaking down the target molecule into simpler, commercially available precursors. researchgate.net
In Silico Property Determination: Computational methods are also used to predict the drug-likeness and physicochemical properties of newly synthesized PAH derivatives. researchgate.net This in silico screening allows chemists to prioritize the synthesis of analogues with desirable characteristics for specific applications, such as in materials science or medicinal chemistry. For instance, before embarking on a multi-step synthesis of a novel this compound analogue, its electronic and steric properties can be modeled to assess its potential as a material or biologically active compound.
| Chemoinformatic Application | Utility in this compound Synthesis |
| Reaction Prediction Software | Proposes viable synthetic routes and predicts potential byproducts. |
| QSPR/QSAR Modeling | Predicts physical and chemical properties of target analogues before synthesis. |
| Molecular Docking | Simulates interaction with biological targets to guide design of active analogues. |
| Database Mining | Scours chemical literature for relevant reaction precedents and conditions. |
Stereoselective and Regioselective Synthesis Strategies
Achieving precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the site of chemical reactions (regioselectivity) is paramount in modern organic synthesis. adelaide.edu.au This is especially critical when preparing specific isomers of this compound analogues, for example, the diol and diol-epoxide metabolites of chrysene, which are central to carcinogenicity studies.
Stereoselective Synthesis: A significant achievement in this area is the enantioselective synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a precursor to the most carcinogenic metabolite of chrysene. researchgate.net This multi-step synthesis highlights the use of advanced methods to build a specific stereoisomer. The strategy relies on constructing a chiral building block using a stereoselective epoxidation reaction on a tetralone scaffold. researchgate.net
The key steps in this synthesis are outlined below:
Scaffold Assembly: A Negishi cross-coupling reaction is used to assemble a key benzamide (B126) intermediate (218). researchgate.net
Stereoselective Epoxidation: The subsequent application of a Shi-epoxidation, a powerful method for asymmetric epoxidation of olefins, introduces the desired stereochemistry. researchgate.net
Elaboration to Target Molecule: Further chemical transformations elaborate this chiral building block into the final target, (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, with a high enantiomeric excess (87% ee). researchgate.net
Table 1: Key Transformations in the Enantioselective Synthesis of a Dihydrochrysene Diol Data sourced from Jørgensen et al. researchgate.net
| Starting Material | Reaction Type | Key Reagents/Catalyst | Product | Purpose |
|---|---|---|---|---|
| N,N-diethylbenzamide (217) | Negishi Cross-Coupling | sBuLi, ZnCl₂, Ni(dppe)Cl₂ | Benzamide (218) | Assembles the core tetralone precursor. |
| Tetralone Derivative | Shi Epoxidation | Shi Catalyst (a fructose-derived ketone) | Chiral Epoxide | Establishes the key 1R,2R stereochemistry. |
| Chiral Intermediate | Multi-step Elaboration | Various | (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol | Achieves the final target with high enantiopurity. |
Regioselective Strategies: The ability to direct reactions to a specific position on the PAH core is essential for creating functionalized analogues. Modern synthetic methods provide powerful tools for achieving high regioselectivity.
Metal-Catalyzed Reactions: Iron(III)-catalyzed carbonyl-olefin metathesis has been reported as an operationally simple and regioselective method for synthesizing various PAHs. nih.gov This strategy allows for the coupling of specific aryl-ketones or aldehydes to olefin moieties, directing the formation of the new condensed ring to a predictable location. nih.gov
Radical Annulation: Oxidant-promoted radical cascade reactions of 1,7-dienes with aldehydes have been developed for the rapid and highly regio- and stereoselective construction of N-containing polycyclic skeletons. rsc.org Such strategies could be adapted for the synthesis of heteroatom-containing dihydrochrysene analogues.
Directed Cycloannulations: Methods like the Pictet-Spengler reaction can be used for the high-yielding, regioselective synthesis of complex fused heterocyclic systems. rsc.org By designing precursors with appropriate directing groups, chemists can control the position of cyclization to build specific isomers of fused aza-PAHs.
Table 2: Examples of Advanced Regioselective Synthetic Methods Applicable to PAH Synthesis
| Methodology | Key Features | Potential Application for Dihydrochrysenes | Reference |
|---|---|---|---|
| Iron(III)-Catalyzed Carbonyl-Olefin Metathesis | Operational simplicity, high regioselectivity, use of an earth-abundant metal. | Regiocontrolled synthesis of functionalized this compound analogues. | nih.gov |
| Radical Annulation Cyclization | Rapid construction of polycyclic skeletons with high regio- and stereoselectivity. | Synthesis of complex, heteroatom-containing dihydrochrysene derivatives. | rsc.org |
| Pictet-Spengler Type Cycloannulation | Efficient access to fused seven-membered rings with high regioselectivity. | Creation of novel aza-dihydrochrysene scaffolds. | rsc.org |
Reaction Mechanisms and Chemical Transformations of 5,6 Dihydrochrysene
Mechanistic Investigations of Hydrogenation and Dehydrogenation
Hydrogenation and dehydrogenation are fundamental processes that alter the saturation level of the chrysene (B1668918) core. These reactions are typically mediated by catalysts and are crucial in contexts ranging from hydrogen storage to synthetic chemistry. researchgate.net The hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like chrysene is a sequential process, often studied in the context of liquid organic hydrogen carriers (LOHC). researchgate.net
The catalytic hydrogenation of PAHs, including chrysene and its dihydro-derivatives, generally occurs on the surface of transition metals. osti.gov The process involves the chemisorption of both hydrogen and the aromatic substrate onto the catalyst surface, characteristic of a Langmuir-Hinshelwood mechanism. osti.gov Catalysts such as Platinum (Pt), Palladium (Pd), Nickel (Ni), and Rhodium (Rh) are commonly employed for these transformations. osti.govlasalle.edu
For 5,6-Dihydrochrysene, hydrogenation would further saturate the molecule, while dehydrogenation would restore the full aromaticity of the chrysene structure. The dehydrogenation of a related dihydroaromatic compound, dodecahydro-N-ethylcarbazole, was found to be fastest over a 5 wt% Pd/C catalyst. researchgate.net The mechanism for catalytic dehydrogenation can involve cooperative action between a metal center and a ligand, where a proton and a hydride are transferred in a stepwise manner. anu.edu.au In some systems, this involves the reversible aromatisation-dearomatisation of the catalyst's ligand itself. anu.edu.au
Table 1: Catalysts in Hydrogenation and Dehydrogenation Reactions
| Catalyst Type | Metal | Application/Mechanism |
|---|---|---|
| Pincer Complexes | Ruthenium (Ru) | Used in transfer hydrogenation and dehydrogenation of various substrates, including alcohols and formic acid. anu.edu.aunih.gov |
| Supported Catalysts | Platinum (Pt), Palladium (Pd), Rhodium (Rh), Nickel (Ni) | General catalysts for the hydrogenation of alkenes and aromatic systems. osti.govlasalle.edu |
| Single-Atom Catalysts (SACs) | Platinum (Pt) on Nb₂O₅ | Used for selective hydrogenation of functional groups; H₂ dissociation occurs via a heterolytic pathway. nih.gov |
Chrysene is noted for its high thermal stability, a feature attributed to its planar, delocalized electron system. studysmarter.co.ukfrontiersin.org Hydrogenation to form this compound disrupts the full aromaticity of one of the benzene (B151609) rings, which generally leads to a decrease in thermodynamic stability compared to the parent chrysene. This disruption, however, also creates a site of increased reactivity at the 5,6-double bond. The stability of various hydrogenated forms of dibenzyltoluene, another LOHC, has been shown to be dependent on the degree of hydrogenation, with the reaction proceeding sequentially. researchgate.net The reactivity of the 5,6-double bond in dihydrochrysene makes it susceptible to addition reactions that are not as favorable in the fully aromatic parent compound.
Elucidation of Catalytic Pathways
Addition Reactions Across the Dihydrochrysene Double Bond
The double bond at the 5,6-position of this compound is an alkene-like feature grafted onto the larger polycyclic framework. This makes it a prime site for addition reactions. An addition reaction involves the breaking of the π bond and the formation of two new σ bonds. byjus.com
Step 1 (Electrophilic Attack): The π electrons of the C5=C6 double bond attack an electrophile (E⁺), forming a C-E σ bond and a carbocation at the adjacent carbon.
Step 2 (Nucleophilic Attack): A nucleophile (Nu⁻) attacks the carbocation, forming a new C-Nu σ bond. libretexts.org
Nucleophilic Addition: This reaction is less common for simple alkenes unless the double bond is electron-deficient, for instance, when conjugated with electron-withdrawing groups. In a nucleophilic addition, an electron-rich nucleophile attacks one of the carbons of the double bond, which must be able to accommodate the resulting negative charge. wikipedia.org For the C5=C6 bond in dihydrochrysene, this pathway is generally less favored than electrophilic addition unless activated by strong electron-withdrawing substituents. The reaction involves a nucleophile attacking an electrophilic double bond, breaking the π bond. byjus.com
The 5,6-double bond of chrysene is known as the "K-region." K-regions are bonds in polycyclic aromatic hydrocarbons that have a high degree of localized double-bond character, making them behave more like isolated alkenes. researchgate.netresearchgate.net This localization makes the 5,6-position particularly susceptible to addition reactions, such as epoxidation and dihydroxylation, compared to the other "aromatic" bonds in the molecule.
However, studies on the metabolism of chrysene in organisms like the Atlantic cod have shown that biotransformation via the K-region (oxidation at carbons 5 and 6) is a less favored pathway compared to oxidation at other positions, such as the 1,2- (bay-region) and 3,4-positions. researchgate.netresearchgate.net In one study, K-region chrysene metabolites were not detected at all, suggesting that while chemically reactive, this position is not necessarily the primary site of metabolic attack in all biological systems. researchgate.net
Electrophilic and Nucleophilic Addition Mechanisms
Oxidation Pathways of this compound
Oxidation of this compound primarily targets the reactive double bond, leading to the formation of various oxygenated products. This can occur through both chemical and biological (enzymatic) routes. ualberta.canih.gov
The principal oxidation reaction at the 5,6-position is the formation of an epoxide, Chrysene-5,6-oxide , which is a key intermediate. This epoxide can then undergo further reactions. A common subsequent step is enzymatic or acid-catalyzed hydrolysis, where the epoxide ring is opened by the addition of water to yield 5,6-Dihydroxy-5,6-dihydrochrysene (also known as Chrysene-5,6-dihydrodiol). researchgate.net
Studies involving the fungal metabolism of nitro-PAHs show analogous pathways where a cytochrome P-450 monooxygenase reaction forms an epoxide, which is then enzymatically hydrated by epoxide hydrolase to a trans-dihydrodiol. nih.gov While K-region oxidation of chrysene may be a minor metabolic route in some fish, the corresponding 5,6-dihydrodiol has been synthesized and used as an analytical standard, indicating its importance in the broader study of chrysene metabolism. researchgate.net Further oxidation can lead to ring-opening products, such as biphenyl (B1667301) carboxylic acids, though this typically requires harsher conditions. acs.org
Table 2: Key Compounds in the Oxidation of this compound
| Compound Name | Role in Pathway |
|---|---|
| This compound | Starting Reactant |
| Chrysene-5,6-oxide | Initial Epoxide Intermediate |
| 5,6-Dihydroxy-5,6-dihydrochrysene | Dihydrodiol product from epoxide hydrolysis. researchgate.net |
Formation of Dihydrodiol and Diol Epoxide Metabolites
The metabolic activation of polycyclic aromatic hydrocarbons is a critical area of study, and the pathways for chrysene and its derivatives have been investigated to understand their biological effects. ontosight.aiacs.org The formation of dihydrodiol and diol epoxide metabolites from this compound follows a well-established enzymatic pathway common to many PAHs.
The initial step involves oxidation, typically catalyzed by cytochrome P450 monooxygenase enzymes. This process introduces an epoxide across one of the double bonds in the aromatic rings. Subsequently, the enzyme epoxide hydrolase catalyzes the hydrolysis of this arene oxide, opening the epoxide ring to form a trans-dihydrodiol.
For chrysene itself, metabolism can lead to several dihydrodiol isomers. The subsequent epoxidation of these dihydrodiols, particularly in the bay region of the molecule, can produce highly reactive diol epoxides. acs.org While the metabolism of this compound specifically is less detailed in the literature than its parent compound, the presence of its remaining aromatic rings suggests it can undergo similar transformations. The metabolic process generally proceeds as follows:
Epoxidation: A cytochrome P450 enzyme introduces an oxygen atom to form an arene oxide on one of the aromatic rings.
Hydration: Epoxide hydrolase adds water to the arene oxide, yielding a trans-dihydrodiol.
Second Epoxidation: A further oxidation event, again mediated by cytochrome P450, can occur at another double bond, potentially forming a diol epoxide.
The synthesis of various dihydrodiol and diol epoxide metabolites of chrysene has been successfully accomplished for research purposes, providing standards for metabolic studies. acs.org
Table 1: Metabolic Pathway to Dihydrodiols and Diol Epoxides
| Step | Reaction | Enzyme(s) Involved | Intermediate/Product |
|---|---|---|---|
| 1 | Oxidation | Cytochrome P450 | Arene Oxide |
| 2 | Hydration | Epoxide Hydrolase | trans-Dihydrodiol |
| 3 | Second Oxidation | Cytochrome P450 | Diol Epoxide |
Mechanistic Aspects of Oxidative Transformations
The oxidative transformation of this compound is primarily an enzymatic process driven by metabolic systems. The mechanism centers on the action of cytochrome P450 enzymes, which act as powerful oxidizing agents.
The catalytic cycle of cytochrome P450 involves the activation of molecular oxygen. One oxygen atom is inserted into the substrate (the PAH), while the other is reduced to water. This process generates a highly reactive iron-oxo species within the enzyme's active site, which is responsible for the oxidation of the aromatic ring. This can lead to the formation of phenols or the previously mentioned arene oxides.
The saturation at the 5,6-position influences the electronic properties of the chrysene ring system but does not preclude oxidation at other sites. In some cases, the 5,6-dihydro bond itself can be a target. For instance, dehydrogenation can occur, converting this compound back to its fully aromatic parent, chrysene. This has been observed using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). unit.no
Rearrangement Reactions and Structural Isomerization
Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.orgwikipedia.org This can include chain isomerism, position isomerism, or functional group isomerism. libretexts.orgyoutube.com Rearrangement reactions are processes where the carbon skeleton of a molecule is restructured to form a different structural isomer. mvpsvktcollege.ac.in
While extensive literature on the rearrangement reactions of this compound is not available, studies on its derivatives provide insight into the potential for structural isomerization. For example, research on the synthesis of estrogen analogues involved 2,8-dimethoxy-5,6-dihydrochrysene. researchgate.net During this synthesis, a mixture containing this compound and its isomer, 2,8-dimethoxy-4b-methyl-4b,5,6,12-tetrahydrochrysene, was used as a starting material, demonstrating the existence and synthetic utility of isomers of a substituted this compound. researchgate.net
Theoretically, this compound could undergo skeletal rearrangements under specific conditions (e.g., acid catalysis), which are known for other carbocyclic structures, though no such products were observed in certain described reactions. mvpsvktcollege.ac.inlboro.ac.uk The stability of the polycyclic framework makes such rearrangements energetically demanding.
Reactivity of this compound as a Synthetic Intermediate
This compound and its derivatives serve as useful intermediates in organic synthesis for building more complex molecular architectures. The reactivity of both the saturated 5,6-bond and the remaining aromatic portion can be exploited.
A primary use of this compound is as a precursor to other chrysene derivatives. It can be synthesized by the reduction of chrysene using reagents like cobalt or manganese nanoparticles. conicet.gov.ar This dihydro-derivative can then be modified in subsequent steps. For instance, arene imine derivatives of chrysene have been synthesized starting from this compound. researchgate.net
Furthermore, substituted versions of this compound are valuable synthetic intermediates. In one study, 2,8-dimethoxy-5,6-dihydrochrysene was subjected to hydroboration followed by oxidation. researchgate.net This reaction selectively targeted the aromatic system to install a hydroxyl group, leading to the formation of a hexahydrochrysen-11-ol derivative, which is a more complex, angularly methylated structure. researchgate.net This highlights how the dihydrochrysene core can be used as a scaffold for building intricate polycyclic systems.
Table 2: Examples of this compound in Synthesis
| Starting Material | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Chrysene | CoNPs or MnNPs, Li sand, THF | This compound | conicet.gov.ar |
| This compound | 1. (Specific reagents not detailed) 2. LiAlH4 reduction | Arene Imine Derivative | researchgate.net |
| 2,8-dimethoxy-5,6-dihydrochrysene | 1. Hydroboration 2. Alkaline hydrogen peroxide | 2,8-dimethoxy-4b-methyl-4b,5,6,10a,11,12-hexahydrochrysen-11-ol isomers | researchgate.net |
Spectroscopic and Analytical Characterization of 5,6 Dihydrochrysene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structural elucidation and stereochemical analysis of 5,6-dihydrochrysene derivatives.
Proton (¹H) NMR spectroscopy is fundamental in defining the structure of this compound and its derivatives. The chemical shifts, coupling constants, and multiplicity of proton signals offer a wealth of information. For instance, in a study of dimethyl this compound-5,6-dicarboxylate, ¹H NMR was utilized with dichloroethylene as an internal standard to characterize the molecule. rsc.org The aromatic protons typically resonate in the downfield region of the spectrum, while the aliphatic protons at the 5 and 6 positions exhibit distinct signals in the upfield region. The specific chemical shifts and coupling patterns of these aliphatic protons are particularly diagnostic for the dihydro nature of the chrysene (B1668918) core.
Detailed analysis of the ¹H NMR spectrum, including the integration of signals, allows for the determination of the number of protons in different environments, further confirming the proposed structure.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.95 | multiplet | - |
| Aliphatic-H (5,6 positions) | 2.50 - 3.50 | multiplet | - |
| Substituent Protons | Varies | Varies | Varies |
Note: The exact chemical shifts and coupling constants can vary depending on the specific derivative and the solvent used.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. careerendeavour.comlibretexts.org In the analysis of dihydrochrysene compounds, ¹³C NMR is used to identify the number of non-equivalent carbons and their hybridization states (sp², sp³). careerendeavour.comlibretexts.org The carbons of the aromatic rings appear at distinct chemical shifts compared to the sp³-hybridized carbons at the 5 and 6 positions. libretexts.org
For example, in the analysis of dimethyl this compound-5,6-dicarboxylate, quantitative ¹³C NMR was employed to determine the ratio of different carbon isotopes. rsc.org The chemical shifts of the carbonyl carbons in the ester groups, the aromatic carbons, and the aliphatic carbons at positions 5 and 6 provide definitive structural confirmation. rsc.orglibretexts.orgchemguide.co.uk
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Type | Chemical Shift Range (ppm) |
| Aromatic C | 120 - 140 |
| Aliphatic C (C5, C6) | 30 - 50 |
| Carbonyl C (in derivatives) | 160 - 180 |
Note: These are general ranges and can be influenced by substituents and solvent effects. carlroth.comnmrs.io
For derivatives of this compound that contain stereocenters, advanced NMR techniques are crucial for determining the relative and absolute stereochemistry. numberanalytics.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. longdom.orgwordpress.com By observing cross-peaks between specific protons in a NOESY or ROESY spectrum, it is possible to deduce their relative orientation (cis or trans) in the molecule. ipb.pt
Furthermore, the use of residual dipolar couplings (RDCs) and residual chemical shift anisotropy (RCSA) in combination with computational methods can aid in the determination of the complete three-dimensional structure, including the absolute configuration of chiral centers. leibniz-fmp.de These advanced methods are particularly valuable for complex natural products and metabolites derived from this compound. leibniz-fmp.de
Carbon-13 NMR in Dihydrochrysene Analysis
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through the analysis of fragmentation patterns. msu.edu
In mass spectrometry, the molecular ion peak (M⁺) provides the molecular weight of the analyzed compound. For this compound, the molecular ion is typically observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula. nist.govyoutube.com The stability of the molecular ion can be influenced by the ionization method and the presence of substituents. arkat-usa.org
Electron ionization (EI) often leads to extensive fragmentation of the molecular ion. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. The fragmentation of this compound and its derivatives often involves the loss of small, stable molecules or radicals. msu.edulibretexts.org The analysis of these fragment ions provides valuable structural information. For instance, the fragmentation of hydroxylated dihydrochrysene derivatives often involves the loss of water. mdpi.com The fragmentation pathways are influenced by the nature and position of substituents on the dihydrochrysene core. arkat-usa.org
Table 3: Common Fragmentation Pathways in the Mass Spectra of Dihydrochrysene Derivatives
| Fragmentation Process | Lost Fragment | Resulting Ion |
| Dehydrogenation | H₂ | [M-2]⁺ |
| Loss of alkyl substituent | R• | [M-R]⁺ |
| Retro-Diels-Alder (in certain derivatives) | C₂H₄ | [M-28]⁺ |
| Loss of water (from hydroxylated derivatives) | H₂O | [M-18]⁺ |
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the quantitative analysis of this compound and its derivatives in various samples. tdi-bi.comnoaa.gov These hyphenated techniques offer high sensitivity and selectivity, allowing for the detection of trace amounts of these compounds. nih.govresearchgate.netacs.org
Quantitative analysis is often performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). tdi-bi.comnih.govchromatographyonline.com In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing background noise. tdi-bi.com MRM, a tandem mass spectrometry (MS/MS) technique, provides even greater selectivity by monitoring a specific fragmentation reaction of the precursor ion. nih.govchromatographyonline.comnih.gov This high degree of specificity is crucial for accurate quantification in complex matrices, such as environmental or biological samples. researchgate.netnih.govresearchgate.netwaters.com
The development of robust quantitative methods involves the use of internal standards, often isotopically labeled analogs of the target compounds, to correct for variations in sample preparation and instrument response. researchgate.net Calibration curves are generated using standards of known concentrations to ensure the accuracy of the measurements. chromatographyonline.com Studies have demonstrated the successful application of GC-MS and LC-MS/MS for the quantitative determination of chrysene metabolites, including dihydrochrysene derivatives, in biological samples like fish bile. researchgate.netnih.govresearchgate.net
Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated mass spectrometry (MS) techniques, which couple a separation method with mass analysis, are indispensable for the specific and sensitive detection of this compound and its derivatives in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the analysis of volatile and thermally stable PAHs like this compound. researchgate.net The sample is first vaporized and separated based on its boiling point and interaction with a capillary column. opcw.org Following separation, the compound is ionized, typically through electron impact (EI), causing it to fragment into a unique pattern of ions. hmdb.ca The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for this compound. For enhanced selectivity and sensitivity, especially in complex environmental samples, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed. researchgate.netsemanticscholar.org This technique offers greater selectivity, resolution, and sensitivity compared to HPLC for smaller and more volatile PAHs. researchgate.net To improve volatility for GC analysis, hydroxylated metabolites are often converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile derivatives of this compound, such as hydroxylated metabolites, LC-MS/MS is the preferred method. noaa.govmdpi.com This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. mdpi.com LC-MS/MS provides high specificity due to its reliance on the mass and structure of the molecule. mdpi.com It is particularly powerful for the simultaneous quantification of multiple analytes in a single run. researchgate.net
| Technique | Application for this compound | Key Information Provided |
| GC-MS | Analysis of the parent compound and its more volatile derivatives. | Molecular weight, fragmentation pattern for structural identification. |
| LC-MS/MS | Analysis of less volatile, polar, or thermally unstable derivatives (e.g., hydroxylated metabolites). | High-specificity quantification and structural confirmation. |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When a molecule like this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.
The IR spectrum of this compound would be dominated by absorptions corresponding to its aromatic and aliphatic components.
Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹. spectroscopyonline.com
Aliphatic C-H Stretching: The dihydro- portion of the molecule contains saturated C-H bonds, which would exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. lboro.ac.uk
C-H Bending: Out-of-plane bending vibrations for aromatic protons provide information about the substitution pattern on the rings and typically occur between 690 and 900 cm⁻¹.
For derivatives, such as hydroxylated forms (e.g., 5,6-dihydroxy-5,6-dihydrochrysene), a broad absorption band characteristic of O-H stretching would be observed in the region of 3200-3600 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |
| Aromatic C-H Stretch | > 3000 | Aromatic Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Dihydro Bridge |
| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Rings |
| C-H Out-of-Plane Bend | 690 - 900 | Aromatic Rings |
| O-H Stretch (for derivatives) | 3200 - 3600 | Hydroxyl Groups |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu For PAHs like this compound, the extended π-electron system of the fused aromatic rings is the primary chromophore responsible for UV absorption.
The UV-Vis spectrum of this compound is characterized by multiple absorption bands, which are typical for complex aromatic systems. rsc.org The spectrum arises from π → π* electronic transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the molecular structure. msu.edu The more extensive the conjugated system, the longer the wavelength of maximum absorption. While the partial saturation at the 5,6-positions slightly disrupts the full conjugation of a chrysene system, the molecule still retains a significant chromophore leading to strong UV absorption. A typical UV-Vis spectrum is a plot of absorbance against wavelength. msu.edu Solvents can influence the position and resolution of spectral bands. vscht.cz For example, a study of an unsaturated aldehyde showed that the absorption extended into the visible region, making the compound colored. msu.edu
| Electronic Transition | Typical Wavelength Region | Structural Feature |
| π → π* | 200 - 400 nm | Fused Aromatic Rings |
Chromatographic Methods for Separation and Purity Assessment
Chromatography is fundamental to the analysis of this compound, enabling its separation from complex mixtures and the assessment of its purity. researchgate.net The choice between gas and liquid chromatography depends on the volatility and thermal stability of the target analyte.
HPLC is a versatile and widely used technique for the separation and quantification of PAHs and their derivatives. mdpi.com For compounds like this compound, reversed-phase HPLC is commonly employed. researchgate.net
In a typical setup, a C18 column (a nonpolar stationary phase) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. mdpi.com Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. Detection is often achieved using a UV-Vis or a fluorescence detector, as PAHs are typically UV-active and many are fluorescent. nih.gov HPLC is particularly advantageous for analyzing less volatile or thermally sensitive derivatives, such as hydroxylated metabolites. nih.govresearchgate.net
| Parameter | Typical Conditions for PAH Analysis |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis or Fluorescence Detector (FLD) |
Gas chromatography is the premier technique for separating volatile and semi-volatile PAHs like this compound. jfda-online.com The separation is typically performed using a high-resolution capillary column, such as a DB-5MS or HP-5MS, which has a nonpolar stationary phase. jfda-online.com
The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. opcw.org A temperature program, where the column temperature is gradually increased, is used to elute the compounds in order of their boiling points and polarity. opcw.org this compound, being a four-ring PAH, would have a specific retention time under defined conditions, allowing for its identification and quantification, especially when coupled with a mass spectrometer. jfda-online.com
| Parameter | Typical Conditions for PAH Analysis |
| Column | DB-5MS or HP-5MS capillary column |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection | Splitless mode |
The complexity of environmental and biological samples often requires more advanced separation techniques to resolve isomers and isobaric compounds. sysydz.net
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (e.g., sub-2 µm) and operate at much higher pressures than conventional HPLC. thermofisher.com This results in significantly faster analysis times, improved resolution, and greater sensitivity, which is beneficial for separating complex mixtures of PAHs. thermofisher.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC offers a substantial increase in separation power by using two different columns with orthogonal separation mechanisms. nih.gov This technique is exceptionally well-suited for resolving the individual components of highly complex PAH mixtures that co-elute in single-dimension GC. nih.gov When coupled with a time-of-flight mass spectrometer (ToF-MS), it provides both high-resolution separation and sensitive mass detection. nih.gov
Advanced Column Chemistries: The development of novel stationary phases continues to improve chromatographic separations. For instance, specialized column chemistries can enhance the separation of critical isomer pairs that are difficult to resolve on standard columns. sysydz.net
Theoretical and Computational Investigations of 5,6 Dihydrochrysene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as powerful tools to elucidate the electronic structure and predict the reactivity of molecules like 5,6-Dihydrochrysene. These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular properties that are often difficult to probe experimentally. ijsr.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular and versatile computational method for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance between computational cost and accuracy. aps.org DFT calculations are based on the principle that the ground-state electronic properties of a system are uniquely determined by its electron density. nih.gov This approach simplifies the many-electron problem, making it computationally tractable for relatively large molecules. nih.govdiva-portal.org
For derivatives of PAHs, such as in the synthesis of PAH-metabolites, DFT methods like the B97D functional have been employed to perform calculations in the gas phase. unit.no These calculations are crucial for understanding the geometry and electronic properties that influence the reactivity and metabolic pathways of these compounds. The choice of functional, such as B3LYP, and basis sets, like 6-311G++(d,p), is critical for obtaining reliable results for properties like optimized geometries and electronic structure. chimicatechnoacta.ru DFT enables the calculation of various molecular descriptors that correlate with reactivity, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are essential for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. chimicatechnoacta.ru
Table 1: Key Applications of DFT in the Study of this compound and Related Compounds
| Application Area | Specific DFT Calculation | Information Gained |
| Electronic Structure | HOMO-LUMO energy gap | Provides insights into chemical reactivity and kinetic stability. chimicatechnoacta.ru |
| Molecular Geometry | Geometry optimization | Determines the most stable three-dimensional structure. unit.no |
| Reactivity Indices | Calculation of chemical potential, hardness, and electrophilicity | Predicts the reactivity and interaction of the molecule with other species. chimicatechnoacta.ru |
| Spectroscopy | Prediction of vibrational frequencies | Aids in the interpretation of experimental infrared and Raman spectra. |
Ab Initio and Semi-Empirical Methods
Ab initio methods are computational techniques that are derived directly from theoretical principles without the inclusion of experimental data. ststephens.net.inchemeurope.com These "from the beginning" calculations provide a rigorous approach to solving the molecular Schrödinger equation. ijsr.net The most fundamental ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. chemeurope.comscribd.com More advanced and computationally expensive methods, such as Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are used to incorporate electron correlation and achieve higher accuracy. chemeurope.comscribd.com For complex systems, these methods can be computationally demanding, often limiting their application to smaller molecules. scribd.com
Semi-empirical methods, in contrast, utilize parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are significantly faster, allowing for the study of much larger molecular systems.
In the context of this compound, ab initio calculations can provide benchmark data for its electronic structure and properties, against which results from more approximate methods like DFT can be compared. For instance, high-level ab initio calculations could be used to precisely determine the bond lengths and angles in the dihydro-region of the molecule, offering a deeper understanding of the strain and reactivity of this specific bond.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and dynamic behavior of molecules. nih.govwindows.net This is particularly important for flexible molecules that can adopt multiple conformations, as these different shapes can have distinct biological activities and chemical reactivities. mun.ca
For a molecule like this compound, which has a non-planar structure due to the saturated carbon atoms in the bay region, MD simulations can be employed to explore its conformational flexibility. The simulations can identify the most stable conformations, the energy barriers between them, and how the molecule's shape changes in different environments, such as in solution. mun.ca Techniques like replica-exchange molecular dynamics can enhance the sampling of the conformational space, ensuring that all relevant low-energy structures are identified. mun.ca The resulting conformational ensembles provide a statistical picture of the molecule's structure, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes. nih.gov
Table 2: Parameters Investigated in MD Simulations of this compound
| Parameter | Description | Significance |
| Potential Energy Surface | The energy of the system as a function of the atomic coordinates. | Helps identify stable conformations (local minima) and transition states. nih.gov |
| Dihedral Angles | The angles between planes defined by sets of four atoms. | Characterizes the puckering and twisting of the molecular rings. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Quantifies the structural changes and stability of the molecule over time. |
| Solvent Effects | The influence of the surrounding solvent molecules on the solute's conformation. | Provides a more realistic model of the molecule's behavior in a biological or chemical system. mun.ca |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for investigating the intricate details of chemical reactions, including the identification of reaction pathways and the characterization of high-energy transition states. wikipedia.orgrsc.org These studies are fundamental to understanding how a reaction proceeds and what factors control its outcome.
Energetic Profiles of Hydrogenation Pathways
The hydrogenation of polycyclic aromatic hydrocarbons is a reaction of significant interest. Computational methods can be used to map out the potential energy surface for the hydrogenation of chrysene (B1668918) to form this compound. By calculating the energies of reactants, products, intermediates, and transition states, an energetic profile for the reaction can be constructed. youtube.comyoutube.com
For instance, studies on the hydrogenation of other PAHs have shown that the reaction can proceed through a series of steps, with the regioselectivity being highly dependent on the catalyst used. researchgate.net Computational modeling of the hydrogenation of chrysene would likely involve investigating different possible pathways for the addition of hydrogen atoms. This would include calculating the activation energies for hydrogenation at various positions on the chrysene molecule to determine the most favorable pathway leading to the formation of this compound. osti.gov The mechanism over a palladium catalyst, for example, is proposed to involve a concerted hydrogen addition to the K-region, which in chrysene corresponds to the 5,6-bond. researchgate.net
Prediction of Regioselectivity and Stereoselectivity
Computational methods are particularly powerful in predicting the regioselectivity and stereoselectivity of chemical reactions. nottingham.ac.uk For the synthesis or reactions of this compound, theoretical calculations can explain why certain isomers are formed preferentially.
Regioselectivity, the preference for reaction at one site over another, can be rationalized by examining the electronic properties of the molecule calculated by methods like DFT. For example, in the synthesis of a diol derivative of dihydrochrysene, computational analysis can help understand why the reaction occurs at specific positions. unit.no By calculating the energies of the different possible transition states leading to various regioisomers, the most likely product can be predicted. youtube.com
Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated computationally. This involves a detailed analysis of the three-dimensional structures of the transition states. The steric and electronic interactions within the transition state geometry determine which stereochemical outcome is favored. For reactions involving this compound, this could involve predicting whether substituents add to the same face (syn-addition) or opposite faces (anti-addition) of the molecule.
Structure-Reactivity Relationships from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), provide significant insights into the relationship between the molecular structure of this compound and its chemical reactivity. These theoretical investigations allow for the examination of electronic properties and the prediction of reactive sites, complementing experimental findings.
The hydrogenation of the 5,6-bond in chrysene to form this compound alters the planarity and electronic distribution of the polycyclic aromatic system. This structural change has a direct impact on the molecule's reactivity. Computational analyses, such as the calculation of molecular orbitals, electrostatic potential maps, and reactivity indices, are instrumental in understanding these changes.
Frontier Molecular Orbitals (HOMO and LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. While specific DFT calculations for this compound are not widely published, it is established that the disruption of the aromatic system in the bay region by hydrogenation influences these frontier orbitals. For the parent chrysene, computational studies have identified the C6 position as a primary site for reactivity based on the analysis of possible reaction intermediates and local ionization energy. researchgate.net In this compound, the saturation at the 5,6-positions modifies the electronic landscape, which would be reflected in its HOMO and LUMO energy levels and their spatial distribution across the molecule.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying electrophilic and nucleophilic sites. For aromatic systems, regions with negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions with positive potential (electron-deficient) are prone to nucleophilic attack. In this compound, the π-electron density is redistributed compared to chrysene. An MEP analysis would likely show the areas of highest electron density located on the remaining aromatic rings, indicating the probable sites for electrophilic substitution reactions.
Conceptual DFT Reactivity Indices
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The Fukui function, for instance, is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. By calculating the condensed Fukui functions for each atom in this compound, one could predict the most reactive sites with greater precision than by simple resonance structure analysis alone. For example, analysis of related polycyclic aromatic hydrocarbons has shown that specific diol epoxides are predicted to be substantially more reactive than their isomers based on such computational models. researchgate.net
Derivatization Strategies for Enhanced Analysis and Specific Applications
Chemical Derivatization for Improved Chromatographic Detectability
Chemical derivatization is a cornerstone for enhancing the analytical capabilities of chromatographic systems, improving peak shape, reducing analyte adsorption, and boosting detector response. research-solution.comgcms.cz For chrysene (B1668918) derivatives, particularly hydroxylated metabolites, this process is often essential for successful analysis by both gas and liquid chromatography.
Gas chromatography typically requires analytes to be thermally stable and volatile. researchgate.net Hydroxylated PAH metabolites are often converted to more volatile and stable forms, such as trimethylsilyl (B98337) (TMS) ethers, prior to GC-MS analysis. researchgate.net The primary derivatization methods include silylation, acylation, and alkylation. libretexts.orgresearch-solution.com
Silylation is the most common technique, where an active hydrogen in a hydroxyl group is replaced by a silyl (B83357) group, reducing polarity and hydrogen bonding. gcms.cz
Reagents: A variety of silylating reagents are available, with reactivity influenced by steric hindrance. sigmaaldrich.com
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used trimethylsilyl donor for derivatizing hydroxylated PAHs. research-solution.comsigmaaldrich.com
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA (e.g., in a 99:1 ratio) to enhance the derivatization of hindered hydroxyl groups like secondary alcohols. research-solution.comchemcoplus.co.jp
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, offering a significant advantage in analytical workflows. chemcoplus.co.jp
Protocols: The derivatization protocol must be optimized for temperature and time to ensure the reaction proceeds to completion. sigmaaldrich.com
Sample extracts containing hydroxylated analytes are first evaporated to dryness under a gentle stream of nitrogen. research-solution.com
A freshly prepared solution of the silylating agent, such as BSTFA with 1% TMCS, is added to the residue. research-solution.com
The mixture is heated to facilitate the reaction. Optimal conditions can vary, for instance, temperatures ranging from 60°C to 80°C with incubation times between 30 and 120 minutes have been tested for OH-PAHs. ppm.edu.pl
After cooling, the derivatized sample is ready for injection into the GC-MS system. research-solution.com
Alkylation and Acylation are alternative methods. Alkylation, such as esterification, is used to derivatize carboxylic acids, while acylation with reagents like perfluoro acid anhydrides reacts with alcohols and phenols to produce stable, volatile derivatives with enhanced electron-capture detection. libretexts.orggcms.cz
Table 1: Common Derivatization Reagents for Gas Chromatography of PAH Metabolites
| Reagent/Catalyst | Abbreviation | Target Functional Group(s) | Derivative Formed | Key Characteristics |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | Trimethylsilyl (TMS) | Powerful and common silylating agent, produces volatile derivatives. research-solution.comsigmaaldrich.com |
| Trimethylchlorosilane | TMCS | Used as a catalyst with other silylating reagents | - | Increases reactivity for hindered functional groups. research-solution.comchemcoplus.co.jp |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Hydroxyls, Carboxyls, Thiols, Amines | tert-butyldimethylsilyl (TBDMS) | Forms derivatives that are significantly more stable to hydrolysis than TMS ethers. chemcoplus.co.jp |
| Pentafluorobenzyl Bromide | PFBBr | Phenols, Carboxylic Acids | Pentafluorobenzyl (PFB) | Creates derivatives suitable for trace analysis with enhanced electron-capture detection. research-solution.comgcms.cz |
In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed less for volatility and more to enhance ionization efficiency, improve chromatographic retention, and increase detection sensitivity. ddtjournal.comnih.gov While some methods allow for the analysis of hydroxylated PAHs without derivatization, this can result in lower sensitivity. ppm.edu.pld-nb.info
Improving Ionization: Many derivatizing agents for LC-MS introduce a readily ionizable moiety into the target molecule.
Dansyl Chloride (Dns-Cl): Reacts with phenols to attach the dansyl group, which contains a dimethylamino group that is easily protonated, enhancing signal in ESI-MS. ddtjournal.com
Girard's Reagent T (GT): Contains a quaternary ammonium (B1175870) group, making it a "charge-switching" agent that imparts a permanent positive charge on the derivative, significantly boosting sensitivity. mdpi.com
Improving Chromatographic Properties: Derivatization can also increase the hydrophobicity of polar metabolites, leading to better retention on common reversed-phase columns like C18. ddtjournal.com
Propionyl and Benzoyl Anhydride (B1165640): These reagents have been used to increase the hydrophobicity of analytes, improving their retention and separation without the need for ion-pairing reagents that can suppress ionization. ddtjournal.com
Post-Column Derivatization: For parent PAHs that lack easily derivatizable functional groups and ionize poorly, post-column derivatization can be an effective strategy. For example, tropylium (B1234903) has been used as a post-column reagent to form [M]+• radical cations from PAHs, enabling their detection by LC-MS. researchgate.net
Table 2: Selected Derivatization Reagents for LC-MS Analysis
| Reagent | Abbreviation | Target Functional Group(s) | Purpose of Derivatization |
|---|---|---|---|
| Dansyl Chloride | Dns-Cl | Phenols, Alcohols | Enhances ionization efficiency by adding an easily protonated group. ddtjournal.com |
| Trimethylaminoacetohydrazide chloride | GT | Carboxylic Acids, Aldehydes, Ketones | Increases sensitivity by adding a permanent positive charge. mdpi.com |
| Propionyl Anhydride | - | Ribosides, Nucleotides | Increases hydrophobicity and improves retention on reversed-phase columns. ddtjournal.com |
| Tropylium Cation | - | Polycyclic Aromatic Hydrocarbons | Post-column reagent to form detectable radical cations for parent PAHs. researchgate.net |
Reagents and Protocols for Gas Chromatography
Derivatization for Chiral Separation in Analytical Methods
The metabolic activation of PAHs can produce chiral molecules, such as dihydrodiols, where the enantiomers may exhibit different biological activities and toxicities. nih.gov Therefore, analytical methods that can separate and quantify these enantiomers are crucial.
Derivatization plays a key role in the chiral separation of such compounds, primarily through the formation of diastereomers. By reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated using standard, achiral chromatography columns. research-solution.com
Reagents for Gas Chromatography:
(-)-Menthylchloroformate (MCF): A common chiral reagent that reacts with specific functional groups to produce diastereomers that can be resolved by GC. research-solution.com
(S)-(–)-N-(Trifluoroacetyl)-prolylchlorides (TPC): Another widely used reagent for creating diastereomeric derivatives for GC analysis. research-solution.com
Separation in Liquid Chromatography: While derivatization to form diastereomers is also used in HPLC, the direct separation of enantiomers using Chiral Stationary Phases (CSPs) is a more common approach. aocs.org For instance, enantiomers of PAH derivatives like 5,6-epoxy-eicosatrienoates have been successfully resolved on polysaccharide-based CSPs. aocs.org This approach is directly relevant to the potential separation of chiral epoxide or diol metabolites of chrysene.
Strategies for Preventing Undesired Side Reactions During Derivatization
To ensure accurate and reproducible quantitative analysis, it is critical to minimize or eliminate side reactions and sample loss during the derivatization process.
Exclusion of Moisture: Water is a significant interferent in many derivatization reactions, particularly silylation. It can hydrolyze the reagents (e.g., BSTFA) and the resulting derivatives, leading to low product yield. research-solution.comgcms.cz It is imperative to use anhydrous solvents and reagents and to store them in tightly sealed containers. gcms.cz
Deactivation of Glassware: The surfaces of laboratory glassware contain silanol (B1196071) (Si-OH) groups, which are slightly acidic and can adsorb analytes, especially at trace concentrations. gcms.cz This can lead to significant sample loss. To prevent this, glassware should be "silanized" by treating it with a solution of a deactivating agent like dimethyldichlorosilane (DMDCS), which masks the active sites. gcms.cz
Control of Reaction Byproducts: Some derivatization reactions, such as acylation with anhydride reagents, produce acidic byproducts. gcms.cz These acids must be neutralized or removed before GC analysis to prevent damage to the chromatographic column. This is often achieved by performing the reaction in a solvent like pyridine (B92270), which acts as an acid acceptor. gcms.cz
Optimizing Reaction Conditions: Factors such as pH, temperature, and reaction time must be carefully controlled. For example, a high pH environment, while sometimes necessary, can also promote unwanted auto-oxidation or other side reactions. researchgate.net Each derivatization procedure must be optimized to achieve a complete reaction without causing degradation of the target analyte or its derivative. sigmaaldrich.com
Stability of Derivatized Products in Analytical Workflows
The stability of the formed derivative is a critical factor for the reliability of the entire analytical method, from sample preparation to final detection. tcichemicals.com An unstable derivative can decompose in the vial, during injection, or on the column, leading to inaccurate quantification.
Hydrolytic Stability: The stability of silyl derivatives against hydrolysis is a major concern. As noted previously, TMS ethers are susceptible to moisture. research-solution.comgcms.cz For applications requiring higher stability, TBDMS derivatives are a superior choice due to their significantly lower susceptibility to hydrolysis. chemcoplus.co.jp Acylated derivatives are also known to be generally more stable than their silylated counterparts. libretexts.org
Thermal Stability: Derivatives must be thermally stable enough to withstand the temperatures of the GC inlet and column without degradation. libretexts.org The choice of derivatizing agent can influence the thermal stability of the final product.
Storage and Handling: The stability of derivatized samples during storage must be considered. Studies on related compounds have shown that factors like temperature and pH are critical for preventing degradation in biological matrices like plasma. nih.gov For optimal results, derivatized samples should be analyzed as quickly as possible, and if storage is necessary, conditions should be chosen to minimize degradation. tcichemicals.com The stability of the derivatization reagents themselves is also important; many require refrigeration and have a limited shelf life after being opened. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 5,6-dihydrochrysene and its derivatives has traditionally relied on multi-step classical methods, which often involve stoichiometric reagents, harsh reaction conditions, and the use of precious metal catalysts. A primary focus of future research is the development of synthetic pathways that align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.
Emerging strategies are expected to concentrate on C-H activation and photocatalysis. Direct C-H functionalization of simpler, abundant precursors could provide a more atom-economical route to the dihydrochrysene core, bypassing the need for pre-functionalized starting materials. Photocatalytic cyclization reactions, driven by visible light and employing earth-abundant metal or organic photosensitizers, represent another promising avenue. These methods offer the potential for milder reaction conditions and novel reactivity patterns that are inaccessible through thermal pathways. Research efforts will likely target the development of catalytic systems that can achieve high regioselectivity and enantioselectivity, enabling the synthesis of chiral dihydrochrysene derivatives for specialized applications.
The table below provides a comparative analysis between a representative conventional synthetic approach and a hypothetical, sustainable future method.
| Parameter | Conventional Method (e.g., Friedel-Crafts Acylation/Alkylation followed by Reduction/Cyclization) | Emerging Sustainable Method (e.g., Photocatalytic C-H Annulation) |
|---|---|---|
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃), Precious metals (e.g., Pd, Pt) | Catalytic earth-abundant metals (e.g., Cu, Fe) or organic dyes |
| Energy Input | High temperatures (reflux conditions) | Visible light at ambient temperature |
| Atom Economy | Low; generation of significant inorganic waste | High; formation of minimal byproducts (e.g., H₂) |
| Solvent | Chlorinated or hazardous solvents (e.g., CS₂, Nitrobenzene) | Benign or "green" solvents (e.g., Acetonitrile (B52724), Ethyl acetate) |
| Selectivity Control | Often poor, leading to isomeric mixtures | Potentially high through tailored ligand/catalyst design |
Advanced Spectroscopic Probes for Real-time Monitoring
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing syntheses and discovering new transformations. Standard analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are typically used for post-reaction analysis of the final product mixture. However, they provide limited insight into the transient intermediates and transition states that govern the reaction pathway.
Future research will increasingly employ advanced, time-resolved spectroscopic techniques for in-situ and operando monitoring. For instance:
Time-Resolved Raman and Infrared (IR) Spectroscopy: These vibrational techniques can identify short-lived intermediates during a reaction by tracking changes in bond vibrations in real-time. This would be particularly valuable for studying photocatalytic cycles or C-H activation steps, providing direct evidence for proposed mechanistic pathways.
Transient Absorption Spectroscopy (TAS): For photochemical reactions, TAS can detect and characterize the excited states of the dihydrochrysene scaffold or the photocatalyst on femtosecond to millisecond timescales. This data is essential for understanding energy transfer processes, rates of intersystem crossing, and the lifetime of reactive species.
Operando NMR: By using specially designed flow-reactors within the NMR spectrometer, researchers can monitor the concentration of reactants, intermediates, and products simultaneously as the reaction proceeds, yielding comprehensive kinetic profiles.
These advanced methods will generate data that is critical for building accurate kinetic models, validating mechanistic hypotheses, and rationally designing more efficient catalytic systems for the synthesis and functionalization of the this compound core.
Integration of Machine Learning in Reaction Prediction and Optimization
The vast parameter space associated with chemical reactions—including catalyst, ligand, solvent, temperature, and concentration—makes traditional one-factor-at-a-time optimization inefficient and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process for complex molecules like this compound.
Future research will focus on several key areas:
Reaction Yield Prediction: ML models, particularly graph neural networks (GNNs), can be trained on datasets of known reactions involving PAHs. By learning the relationships between molecular structures (represented as graphs) and reaction conditions, these models can predict the yield of a new, proposed synthesis for a this compound derivative with a certain degree of accuracy.
Condition Optimization: Bayesian optimization and other active learning algorithms can intelligently explore the reaction parameter space. Instead of random or grid-based searches, the algorithm uses the results of previous experiments to suggest the next set of conditions most likely to improve the reaction outcome (e.g., yield or selectivity). This can dramatically reduce the number of experiments needed to find the optimal reaction protocol.
De Novo Catalyst Design: Generative ML models could be used to design novel ligands or catalysts specifically tailored for reactions on the dihydrochrysene scaffold. By training on the properties of successful catalysts, the model can propose new structures with enhanced activity or selectivity, guiding the efforts of synthetic chemists.
The integration of these computational tools with automated high-throughput experimentation (HTE) platforms will create a closed-loop system where ML algorithms design experiments, robots execute them, and the resulting data is used to refine the models, leading to unprecedented speed in discovery and optimization.
Exploration of Dihydrochrysene Scaffolds in Materials Science
The rigid, planar, and electron-rich nature of the chrysene (B1668918) system, modified by the flexible sp³-hybridized dihydro-bridge in this compound, offers a compelling combination of properties for advanced materials. While chrysene itself has been studied, the unique conformational and electronic features of its 5,6-dihydro derivative are ripe for exploration in materials science.
Emerging research avenues include:
Organic Electronics: The dihydrochrysene core could serve as a building block for organic semiconductors. Its rigid aromatic portion is conducive to π-π stacking, which is essential for charge transport, while the non-planar dihydro bridge could be used to tune solid-state packing and prevent excessive aggregation, thereby improving the performance and lifetime of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Functionalization at the sp³ carbons could be used to attach solubilizing groups without disrupting the core π-system.
Luminescent Materials and Sensors: The inherent fluorescence of the chrysene moiety can be modulated by substitution on the dihydrochrysene framework. Researchers can design derivatives where fluorescence is quenched or enhanced upon binding to specific analytes (e.g., metal ions, nitroaromatic compounds), creating highly sensitive and selective chemical sensors.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Dihydrochrysene derivatives functionalized with appropriate linking groups (e.g., carboxylic acids, boronic acids) can be used as rigid struts to construct porous crystalline materials. The defined geometry and size of the dihydrochrysene unit would dictate the pore dimensions and internal surface chemistry of the resulting MOF or COF, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The unique shape of the scaffold could lead to novel network topologies not achievable with more conventional linkers.
Q & A
Q. What experimental and computational approaches reconcile electronic vs. thermodynamic contributions to bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
